REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[CH3:14])[CH3:2].[Cl:16][S:17](O)(=[O:19])=[O:18]>>[Cl:16][S:17]([C:10]1[CH:11]=[CH:12][C:7]([O:6][CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:15])=[C:8]([CH3:14])[C:9]=1[CH3:13])(=[O:19])=[O:18]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=C(C(=CC=C1)C)C)=O
|
Name
|
|
Quantity
|
8.78 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Reaction
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
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30 min
|
Type
|
STIRRING
|
Details
|
Mixture was stirred for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by pouring over ice/water (200 mL)
|
Type
|
CUSTOM
|
Details
|
A dark red gum formed
|
Type
|
EXTRACTION
|
Details
|
this was extracted into dichloromethane (3×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
Organics were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a thick red oil, which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
Product was dried overnight in vacuum oven
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to yield 8.179 g as red crystals
|
Type
|
CUSTOM
|
Details
|
No further purification
|
Type
|
CUSTOM
|
Details
|
RT 1.25 mins
|
Duration
|
1.25 min
|
Name
|
|
Type
|
|
Smiles
|
ClS(=O)(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |